molecular formula C11H14ClNO3 B2940624 3-Amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride CAS No. 2460750-11-0

3-Amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride

Cat. No. B2940624
CAS RN: 2460750-11-0
M. Wt: 243.69
InChI Key: KMYIHMMNMIGGKZ-UHFFFAOYSA-N
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Description

The compound “3-Amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride” is a derivative of indenone, which is a polycyclic aromatic hydrocarbon . The presence of the amino and methoxy groups, as well as the hydrochloride salt form, suggest that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be based on the indenone core, which is a fused two-ring system. The 3-amino and 5,7-dimethoxy substituents would be attached to this core. The compound is also a hydrochloride salt, which means it would exist as positively charged molecules (due to the amino group) and chloride ions in solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amino and methoxy groups and the ionic hydrochloride form could increase its solubility in polar solvents. The aromatic indenone core might contribute to its stability and possibly its fluorescence properties .

Scientific Research Applications

Biochemical Labeling

The compound's derivative has been explored in the synthesis of undecagold cluster molecules for biochemical labeling reagents. These reagents are crucial in labeling biological macromolecules for electron microscopic analysis. The synthesis involves cross-linking molecules with a majority of amino groups acylated, leaving a single free amino group per dimer for reactivity. This approach is significant for preparing derivatives used in labeling, providing insights into the structural analysis of biological macromolecules (Yang & Frey, 1984).

Organic Synthesis

In organic chemistry, the compound has been utilized in the enantioselective aminooxygenation of oxindoles, facilitated by a quinidine dimer catalyst. This process yields 3-hydroxyoxindole derivatives, common motifs in natural and biologically active molecules. The methodology presents an organocatalytic approach to constructing C-O bonds at the C(3) position of oxindoles, creating oxygen-containing tetrasubstituted chiral centers. This development opens new pathways for the synthesis of complex organic molecules with significant biological activity (Bui, Candeias, & Barbas, 2010).

Dimerization Studies

The dimerization process of related compounds, such as 3,5-dimethoxy-α-methylstyrene, has been studied, originating from the acidic cleavage of amino protecting groups in peptide synthesis. These studies shed light on the behavior of dimethoxy substituents in promoting dimerization, which is essential for understanding the reactivity and stability of intermediates in synthetic chemistry (Schmitt & Birr, 1980).

Antineoplastic Agents Synthesis

The compound's derivatives have also been investigated for their potential as antineoplastic agents. The synthesis and biological evaluation of these derivatives, particularly in inhibiting tubulin polymerization and cancer cell growth, highlight their significance in developing new cancer therapies. Such research provides a foundation for the synthesis of novel compounds with high activity against various cancer cell lines, contributing to the advancement of cancer treatment (Pettit et al., 2003).

Photoreactive Studies

Explorations into the photochemical dimerization of related compounds like 2-aminopyridines and 2-pyridones under UV irradiation have implications for understanding the photo-reactivity of such molecules. These studies contribute to the knowledge of photochemical reactions and their potential applications in the synthesis of novel compounds with unique properties (Taylor & Kan, 1963).

Safety And Hazards

The safety and hazards of this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety and hazard information .

properties

IUPAC Name

3-amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-6-3-7-8(12)5-9(13)11(7)10(4-6)15-2;/h3-4,8H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYIHMMNMIGGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC2N)C(=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride

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